molecular formula C17H19FN2O3S2 B4237829 N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide

Cat. No.: B4237829
M. Wt: 382.5 g/mol
InChI Key: QYLJDDLAHPWSAN-UHFFFAOYSA-N
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Description

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide is a complex organic compound characterized by its unique chemical structure. This compound contains various functional groups, including an ethyl group, a fluorophenyl sulfonyl group, and a methylthio phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-ethyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide
  • N~2~-ethyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide

Uniqueness

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro or bromo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S2/c1-3-20(25(22,23)16-9-7-13(18)8-10-16)12-17(21)19-14-5-4-6-15(11-14)24-2/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLJDDLAHPWSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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